XMD8-87
Overview
Description
Mechanism of Action
- Overexpression of TNK2 correlates with a more invasive phenotype in cancer cells and predisposes primary tumor cells to metastasis .
- XMD8-87 inhibits TNK2 phosphorylation. It potently blocks the activity of TNK2 mutants, specifically the D163E and R806Q mutations found in solid tumor types .
Target of Action
Mode of Action
Pharmacokinetics
Preparation Methods
The synthesis of XMD8-87 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving aromatic substitution and cyclization.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
XMD8-87 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Scientific Research Applications
XMD8-87 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of TNK2 in cancer cell invasion and metastasis.
Cell Signaling: The compound is used to investigate the signaling pathways involving TNK2 and its role in cellular processes such as attachment and migration.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting TNK2 and related pathways.
Comparison with Similar Compounds
XMD8-87 is unique in its high potency and selectivity for TNK2. Similar compounds include:
XMD16-5: Another potent inhibitor of TNK2 with similar inhibitory effects on TNK2 phosphorylation.
ACK1 inhibitors: A class of compounds targeting the same kinase with varying degrees of potency and selectivity.
This compound stands out due to its high selectivity and effectiveness in inhibiting TNK2, making it a valuable tool in scientific research and drug development .
Biological Activity
XMD8-87 is a small-molecule inhibitor that has garnered attention for its selective inhibition of the non-receptor tyrosine kinase TNK2 (also known as ACK1). This compound has shown promise in various preclinical studies, particularly in the context of cancer therapy. Below, we detail its biological activity, mechanisms of action, and relevant case studies.
This compound selectively inhibits TNK2, which plays a crucial role in several signaling pathways associated with cell proliferation and survival. The compound's specificity is significant when compared to other multi-kinase inhibitors, providing a targeted approach to modulating TNK2 activity without affecting other kinases.
Selectivity and Potency
Research indicates that this compound exhibits a high degree of selectivity for TNK2 over other kinases. In comparative studies, it has been shown to be more potent than AIM-100, another TNK2 inhibitor. The selectivity profile is essential for minimizing off-target effects, which can lead to unwanted side effects in therapeutic applications .
Sensitivity to this compound
This compound has been tested across various cancer cell lines and patient-derived xenograft models. Notably, it has demonstrated efficacy against tumors with activating mutations in TNK2. For instance:
- Acute Myeloid Leukemia (AML) : In AML models with specific TNK2 mutations, this compound showed significant anti-proliferative effects. The compound was able to induce apoptosis in these cells, highlighting its potential as a targeted therapy .
- Chronic Myelomonocytic Leukemia (CMML) : Similar sensitivities were observed in CMML models, where this compound effectively inhibited tumor growth and induced cell death .
Case Studies and Experimental Findings
Several case studies illustrate the biological activity of this compound:
-
Study on AML Patient Specimens :
- Objective : To evaluate the sensitivity of AML cells with TNK2 mutations to this compound.
- Method : Patient-derived cells were treated with varying concentrations of this compound.
- Results : IC50 values were determined using MTS assays, demonstrating that this compound effectively reduced cell viability at low micromolar concentrations (approximately 5 µM) across multiple specimens .
-
Comparative Analysis with Dasatinib :
- Objective : To compare the efficacy of this compound with dasatinib, a broader multi-kinase inhibitor.
- Method : Both compounds were administered to leukemia cell lines expressing TNK2 mutations.
- Results : this compound exhibited superior selectivity and potency against TNK2 compared to dasatinib, which inhibited multiple kinases and resulted in broader side effects .
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
Cancer Type | Mutation Type | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|---|
Acute Myeloid Leukemia | TNK2 activating mutations | 5 | 70% reduction |
Chronic Myelomonocytic Leukemia | TNK2 activating mutations | 4 | 65% reduction |
Comparison Compound | IC50 (µM) | Selectivity for TNK2 |
---|---|---|
This compound | 5 | High |
Dasatinib | 15 | Moderate |
AIM-100 | 10 | Moderate |
Properties
IUPAC Name |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHCXISMKHLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes XMD8-87 a potentially valuable compound in leukemia research?
A1: this compound has been identified as a potent and selective inhibitor of Tyrosine Kinase Nonreceptor 2 (TNK2). [, ] TNK2 mutations have been linked to leukemia development and progression, making them potential therapeutic targets. [] Preclinical studies suggest that this compound shows promise in inhibiting the growth of leukemia cells harboring these specific mutations. [] This positions this compound as a potential lead compound for developing targeted therapies for leukemia patients with TNK2 mutations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.